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molecular formula C12H12O3 B8390046 3-Ethoxymethylcoumarin

3-Ethoxymethylcoumarin

Cat. No. B8390046
M. Wt: 204.22 g/mol
InChI Key: UQGXNRDKLJASNU-UHFFFAOYSA-N
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Patent
US08383843B2

Procedure details

(0.15 g, 73%); m.p.: 95-96° C., Rf=0.38 (ethyl acetate:n-Hexane=1:5); IR (KBr cm−1): 2970, 2924, 2863, 2341, 1717, 1605, 1574, 1447, 1384, 1283, 1172, 1116, 1061, 919, 756, 630; 1H-NMR (400 MHz, CDCl3) δ/ppm: 1.31 (3H, t, J=7.0 Hz, OCH2CH3), 3.68 (2H, q, J=7.0 Hz, OCH2CH3), 4.46 (2H, d, J=1.6 Hz, CH2OCH2CH3), 7.28 (1H, td, J=7.6, 1.2 Hz, ArH), 7.34 (1H, d, J=8.0 Hz, ArH), 7.48-7.52 (2H, ArH), 7.81 (1H, t, J=1.6 Hz, H-4); 13C-NMR (100 MHz, CDCl3) δ/ppm: 15.2, 66.9, 66.9, 116.5, 119.2, 124.4, 126.4, 127.7, 131.0, 138.1, 153.1, 160.5; MS (EI) m/z: 175 ([M-(C2H5)]+, 53%), 160 (100%), 132 (51%), 131 (42%); Anal. calcd for C12H12O3 (204.22): C, 70.57; H, 5.92. found: C, 70.60; H, 5.95.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ArH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ArH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ArH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
160
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
132
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
131
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
C12H12O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].[K+].[Br-].C[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]>>[CH2:1]([O:4][CH2:5][C:2]1[C:1](=[O:3])[O:4][C:5]2[C:11]([CH:10]=1)=[CH:12][CH:13]=[CH:14][CH:6]=2)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Four
Name
ArH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ArH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
ArH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
160
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
132
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
131
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
C12H12O3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)OCC=1C(OC2=CC=CC=C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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